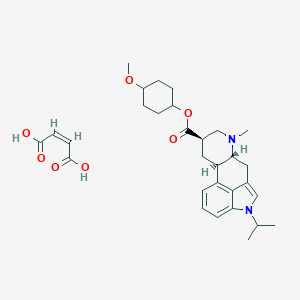
Sergolexole maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sergolexole maleate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a dopamine receptor agonist, meaning that it activates certain receptors in the brain that are involved in regulating mood, motivation, and other aspects of behavior. In
Mecanismo De Acción
Sergolexole maleate works by activating dopamine receptors in the brain. These receptors are involved in regulating the release of dopamine, a neurotransmitter that is involved in regulating mood, motivation, and other aspects of behavior. By activating these receptors, sergolexole maleate can increase the release of dopamine and stimulate the brain's reward centers, leading to feelings of pleasure and motivation.
Efectos Bioquímicos Y Fisiológicos
Sergolexole maleate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased feelings of pleasure and motivation. Additionally, it has been shown to increase the activity of certain enzymes that are involved in regulating dopamine levels in the brain. These effects have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sergolexole maleate in lab experiments is its well-established synthesis method and relatively low cost. Additionally, it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it can be difficult to control the dosage and duration of exposure in lab experiments, which can make it difficult to draw definitive conclusions about its effects.
Direcciones Futuras
There are a number of future directions for research on sergolexole maleate. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it may have potential applications in the treatment of addiction and other behavioral disorders. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Métodos De Síntesis
Sergolexole maleate is synthesized by combining sergolexole, a dopamine receptor agonist, with maleic acid. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The synthesis method has been well-established in the literature and is relatively simple to perform.
Aplicaciones Científicas De Investigación
Sergolexole maleate has been used extensively in scientific research to study the role of dopamine receptors in various physiological and behavioral processes. It has been shown to have potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. Additionally, it has been used to study the effects of dopamine receptor activation on reward processing, motivation, and other aspects of behavior.
Propiedades
Número CAS |
108674-87-9 |
|---|---|
Nombre del producto |
Sergolexole maleate |
Fórmula molecular |
C30H40N2O7 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1 |
Clave InChI |
AWRYUNKJBYLYFR-VRUJKGOYSA-N |
SMILES isomérico |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Sinónimos |
Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
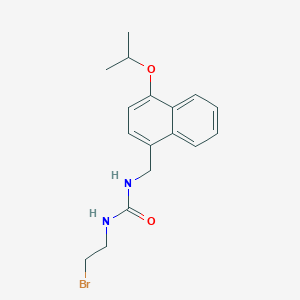
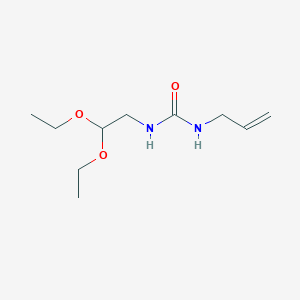
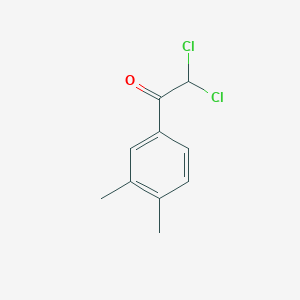
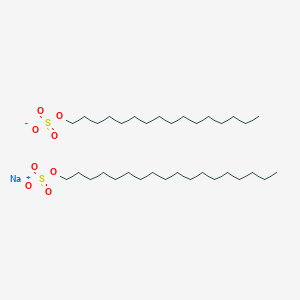
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
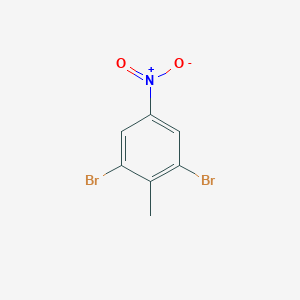

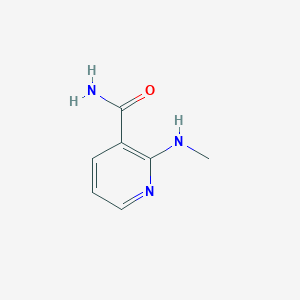
![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)